3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both an amino group and a fluoroethyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-fluoroethylamine with a suitable pyridinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-chloroethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(2-bromoethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(2-iodoethyl)-1,2-dihydropyridin-2-one
Uniqueness
3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-amino-1-(2-fluoroethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c8-3-5-10-4-1-2-6(9)7(10)11/h1-2,4H,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJQYIRGLFBNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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